molecular formula C9H15NO2 B1217684 Piperidione CAS No. 77-03-2

Piperidione

Cat. No. B1217684
CAS RN: 77-03-2
M. Wt: 169.22 g/mol
InChI Key: RGEVWUKXWFOAID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including Piperidione, involves several innovative approaches. One method involves the diastereoselective total synthesis of piperidine alkaloids, utilizing key steps such as the opening of α-aminobutyrolactone, subsequent 1,3-diketone synthesis, and heteroannulation via a cascade reaction involving debenzylation, intramolecular cyclization, and imine reduction under hydrogenation conditions (Khobare et al., 2015). Another method employs a one-pot asymmetric synthesis of substituted piperidines through exocyclic chirality induction, suitable for a large group of substrates, providing excellent yields and diastereoselectivity (Chen et al., 2009).

Molecular Structure Analysis

Piperidiones possess a 2,5-disubstituted piperidine structure, which is crucial for their chemical reactivity and biological activity. The synthesis strategies often target the efficient construction of this core structure with high stereocontrol to access various substituted piperidines.

Chemical Reactions and Properties

Piperidione derivatives undergo a variety of chemical reactions, including enantioselective organocatalytic reactions, which are catalyzed by simple and commercially available secondary amines, affording the corresponding adducts with high yields and enantioselectivities. This reactivity is used in the formal synthesis of complex molecules, such as (−)-Paroxetine (Valero et al., 2009).

Physical Properties Analysis

The physical properties of Piperidione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. However, detailed physical property analyses of Piperidione compounds specifically were not directly available from the searched papers.

Chemical Properties Analysis

The chemical properties of Piperidione derivatives are defined by their piperidine core and the functional groups attached to it. These compounds exhibit a variety of biological activities due to their ability to interact with biological targets. The synthesis methods aim to introduce functional diversity into the piperidine ring, enabling the exploration of their chemical properties in biological systems.

For more insights and detailed analyses on Piperidione and its derivatives, including their synthesis, molecular structure, and chemical properties, the following references are recommended:

Scientific Research Applications

Antioxidant and Reproductive Health Effects

Piperidione, particularly in the form of piperine, has been studied for its effects on the antioxidant system in the reproductive health of rats. D'Cruz and Mathur (2005) found that piperine affects the epididymal antioxidant enzymes and sialic acid levels, potentially impacting sperm function and the epididymal environment (D’Cruz & Mathur, 2005).

Cellular and Molecular Effects

Khajuria, Johrn, and Zutshi (1999) investigated piperine's impact on rat intestinal mucosa, finding alterations in lipid peroxidation and cellular thiol status, which may play a role in cell homeostasis (Khajuria, Johrn, & Zutshi, 1999).

Antimicrobial Properties

Piperidine has demonstrated antimicrobial effects, as shown in Köhler et al.'s (2002) study, where it was effective against Salmonella typhimurium, suggesting potential applications in treating infections (Köhler, Rodrigues, Maurelli, & McCormick, 2002).

Enhancement of Hormonal Secretions

Mendelson et al. (1981) found that piperidine can enhance growth hormone secretion related to sleep and insulin response, indicating its potential role in hormonal regulation (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).

Role in Behavior and Psychiatry

Abood, Rinaldi, and Eagleton (1961) explored the distribution of piperidine in the brain, suggesting its significance in behavioral regulation and potential use in psychiatric disorders (Abood, Rinaldi, & Eagleton, 1961).

Anticancer Applications

Piperidine and piperine show promise in anticancer therapy, as indicated by Mitra et al. (2022), who reported their effectiveness against various cancer types and their influence on crucial signaling pathways (Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022).

Enhancement of Drug Bioavailability

Atal, Zutshi, and Rao (1981) demonstrated that piperidine can increase the bioavailability of certain drugs, which could have implications for improving the efficacy of pharmaceutical treatments (Atal, Zutshi, & Rao, 1981).

Antibacterial Activity

Research by Nongmai et al. (2021) on Piper wallichii, which contains piperidine, showed antibacterial activity against various pathogens, highlighting its potential in antibacterial therapies (Nongmai, Kanokmedhakul, Promgool, Paluka, Suwanphakdee, & Kanokmedhakul, 2021).

Antioxidant Properties

Singh, Pandey, and Rizvi (2021) found that piperine protects against oxidative modifications in human erythrocytes, indicating its potential as an antioxidant (Singh, Pandey, & Rizvi, 2021).

Enhanced Antibiotic Efficacy

Khan, Mirza, Kumar, Verma, and Qazi (2006) reported that piperine can enhance the efficacy of antibiotics like ciprofloxacin against Staphylococcus aureus, including resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).

Applications in Cancer Treatment

Zhang et al. (2015) explored piperine's role in inhibiting the proliferation of osteosarcoma cells, showing its potential in cancer treatment (Zhang, Zhu, Li, Li, Sun, Xie, Zhu, Zhou, & Ye, 2015).

Muscle Relaxant Properties

Quasthoff, Möckel, Zieglgänsberger, and Schreibmayer (2008) discussed tolperisone, a piperidine derivative, as a muscle relaxant with fewer sedative side effects, useful in clinical applications (Quasthoff, Möckel, Zieglgänsberger, & Schreibmayer, 2008).

Antileukemic Activity

Vinaya et al. (2011) synthesized piperidine derivatives showing antileukemic activity, further demonstrating the therapeutic potential of piperidine in cancer treatment (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).

Photoinitiating Systems for Polymerization

Jakubiak et al. (2003) studied the use of piperidines in photoinitiating systems for polymerization, highlighting an application in materials science (Jakubiak, Allonas, Fouassier, Sionkowska, Andrzejewska, Lindén, & Rabek, 2003).

Enhancing Long-Term Potentiation

Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, and Lynch (1994) discovered that a drug derived from piperidine facilitated glutamatergic transmission in the brain, influencing long-term potentiation and memory (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).

Bioavailability and Permeability Enhancement

Khajuria, Thusu, and Zutshi (2002) showed that piperine modulates intestinal permeability characteristics, potentially enhancing drug absorption (Khajuria, Thusu, & Zutshi, 2002).

Safety And Hazards

Piperidione is harmful if swallowed. It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . Therefore, it is necessary to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . No smoking is allowed when handling Piperidione . It is recommended to wear protective gloves, protective clothing, eye protection, face protection, and respiratory protection .

properties

IUPAC Name

3,3-diethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEVWUKXWFOAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)CCNC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227804
Record name 3,3-Diethyl-2,4-dioxopiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidione

CAS RN

77-03-2
Record name 3,3-Diethyl-2,4-piperidinedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diethyl-2,4-dioxopiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13224
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERIDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75628
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Record name 3,3-Diethyl-2,4-dioxopiperidine
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Record name 3,3-diethylpiperidine-2,4-dione
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Record name PIPERIDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
Z Wang, W Mu, P Li, G Liu, J Yang - European Journal of Pharmaceutical …, 2021 - Elsevier
Curcumin was reported as an anti-inflammatory agent. However, curcumin's poor bioavailability limited its clinical utility. Here, thirty ortho-substituted mono-carbonyl curcumin …
Number of citations: 18 www.sciencedirect.com
MAV Ribeiro da Silva, JITA Cabral - Journal of Chemical & …, 2006 - ACS Publications
Standard (p = 0.1 MPa) massic energies of combustion for 2-piperidone, 1-methyl-2-piperidone, 1-benzyl-2-piperidone, 1-methyl-4-piperidone, 1-ethyl-4-piperidone, and 1-benzyl-4-…
Number of citations: 21 pubs.acs.org
S Jacobs - Medical times, 1948 - pubmed.ncbi.nlm.nih.gov
The use of piperidione as a cough sedative The use of piperidione as a cough sedative …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
R Bhattacharjee, A Mitra, B Dey… - Indo Global Journal of …, 2014 - researchgate.net
… 2-piperidione, benzeneacetamide, nhexadecanoic acid has remarkable antioxidative … Exploration of therapeutically active agents like Bromophenols, 2piperidione, benzeneacetamide, n…
Number of citations: 26 www.researchgate.net
MY Chang, JYC Lin, ST Chen… - Journal of the Chinese …, 2002 - Wiley Online Library
… In the next step, the vi nyl tri flate was hy dro ge nated to yield piperidione 16. With out fur … duce N-PMB piperidione. This is a new meth od ol ogy to pre pare piperidione from glutarimide. …
Number of citations: 15 onlinelibrary.wiley.com
PI Tattersall, D Breslin, SM Grayson… - Chemistry of …, 2004 - ACS Publications
… These neutral conditions afforded the piperidione without the aldol byproducts that were observed during the acid-catalyzed reaction. Diazotization of the piperidione unit using tosyl …
Number of citations: 23 pubs.acs.org
M Gold, E Tassoni, M Etzl, G Mathew - Clinical Chemistry, 1974 - academic.oup.com
… piperidione,was added to 1.0 ml of the specimen … stands for internal standard (piperidione) and G stands for glutethimide. The numbers indicate the elution sequence found for the …
Number of citations: 8 academic.oup.com
N Majid - 2017 - ir.uitm.edu.my
Murraya koenigii is a plant that contains antioxidant which can acts as beneficial to human. Study about the antioxidative compound in Murraya was done. Crude of the extract was …
Number of citations: 3 ir.uitm.edu.my
J Shen, S Bottle, N Khan, O Grinberg, D Reid… - Applied Magnetic …, 2002 - Springer
Nitroxides are widely used as biophysical probes to study molecular motion, intracellular oxygen, pH, transmembrane potential, and cellular redox metabolism, etc. They may be rapidly …
Number of citations: 33 link.springer.com
C Wei, JF Zhu, JQ Zhang, Q Deng… - Advanced Synthesis & …, 2019 - Wiley Online Library
A variety of spirofluorenyl‐β‐lactams have been prepared in moderate yields over three steps from N‐aryl fluorenone nitrones and methylenecyclopropanes through a [3+2] …
Number of citations: 10 onlinelibrary.wiley.com

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